molecular formula C8H5Cl2NO B1628565 6-Chloro-2-(chloromethyl)-1,3-benzoxazole CAS No. 202396-52-9

6-Chloro-2-(chloromethyl)-1,3-benzoxazole

Cat. No. B1628565
CAS RN: 202396-52-9
M. Wt: 202.03 g/mol
InChI Key: LWFVLQNVCIBMRB-UHFFFAOYSA-N
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Description

6-Chloro-2-(chloromethyl)-1,3-benzoxazole (6C2CB) is a heterocyclic organic compound with a wide range of uses in the chemical and pharmaceutical industries. It is a colorless solid that is soluble in many organic solvents. 6C2CB has been used as a building block for many synthetic reactions, and is also used in the synthesis of a variety of organic compounds, including drugs, pesticides, and dyes. It is also used in the synthesis of a variety of pharmaceuticals, such as antifungal agents, antibiotics, and anti-inflammatory drugs.

Scientific Research Applications

Medicinal Chemistry Applications

Benzoxazole derivatives, including those related to 6-Chloro-2-(chloromethyl)-1,3-benzoxazole, have been identified as novel 5-HT3 receptor partial agonists. These compounds have shown efficacy in the gut, particularly in models of irritable bowel syndrome without causing constipation, indicating a potential for therapeutic applications in gastrointestinal disorders (Y. Sato et al., 1998). Additionally, benzoxazole derivatives have been explored for their antiprotozoal and antimicrobial activities, with some showing promise as novel chemical entities against malaria, leishmaniasis, trypanosomiasis, and various microbial infections (M. Abdelgawad et al., 2021).

Synthetic Methodology and Chemical Biology

The utility of benzoxazole derivatives extends into synthetic chemistry, where they serve as intermediates for constructing complex molecules. For instance, the parallel synthesis of a library of benzoxazoles and benzothiazoles using ligand-accelerated copper-catalyzed cyclizations demonstrates the versatility of these compounds in facilitating diverse synthetic routes (G. Evindar & R. Batey, 2006). Such methodologies enable the rapid generation of compounds for biological evaluation and materials science applications.

Material Science and Imaging

Benzoxazole-based compounds have found applications in material science, particularly in the development of fluorescent probes for bio-imaging. The synthesis of water-soluble two-photon absorption benzoxazole-based pyridinium salts has facilitated advancements in cellular imaging technologies, showcasing the ability of these compounds to penetrate living cells and provide detailed imaging of cytoplasmic structures (Dandan Liu et al., 2017).

properties

IUPAC Name

6-chloro-2-(chloromethyl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFVLQNVCIBMRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587983
Record name 6-Chloro-2-(chloromethyl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(chloromethyl)-1,3-benzoxazole

CAS RN

202396-52-9
Record name 6-Chloro-2-(chloromethyl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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